(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is an organic compound that features a methoxyphenylthio group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid typically involves the following steps:
Formation of the Methoxyphenylthio Intermediate: This step involves the reaction of 2-methoxyphenol with a suitable thiolating agent to form 2-methoxyphenylthiol.
Coupling Reaction: The 2-methoxyphenylthiol is then coupled with a halogenated phenylacrylic acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated carboxylic acid.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares a similar structure but with different substituents.
Thiophene Derivatives: Compounds containing a thiophene ring, which may exhibit similar chemical properties.
Uniqueness
(E)-3-(4-(2-Methoxyphenylthio)phenyl)acrylic acid is unique due to the presence of both a methoxyphenylthio group and an acrylic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-(2-methoxyphenyl)sulfanylphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-19-14-4-2-3-5-15(14)20-13-9-6-12(7-10-13)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVKNMNBVZCEHU-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2=CC=C(C=C2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1SC2=CC=C(C=C2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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